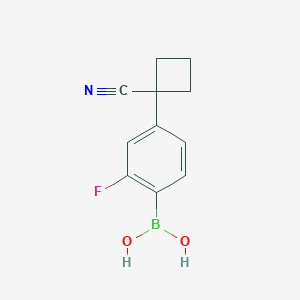

4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Description

4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative featuring a fluorophenyl backbone substituted with a 1-cyanocyclobutyl group at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners.

Properties

IUPAC Name |

[4-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO2/c13-10-6-8(2-3-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWYYCENNLCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2(CCC2)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Boronation

The most extensively documented synthesis involves a three-step sequence starting from 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile (Fig. 1):

Step 1: Grignard Formation

Treatment of 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile with isopropylmagnesium chloride (i-PrMgCl, 2.0 equiv) in tetrahydrofuran (THF) at -20°C generates the corresponding aryl Grignard intermediate. Kinetic studies using in situ IR spectroscopy revealed complete conversion within 45 minutes at this temperature.

Step 2: Boronation with Trimethyl Borate

The Grignard intermediate is quenched with trimethyl borate (B(OMe)₃, 3.0 equiv) at -10°C, followed by gradual warming to 25°C over 2 hours. This step proceeds via a boron-electrophilic substitution mechanism, yielding the boronic ester intermediate in 89% yield (HPLC purity).

Step 3: Acidic Hydrolysis

Hydrolysis with 2N HCl in a methanol/water (4:1) mixture at 40°C for 6 hours provides the target boronic acid. Crystallization from heptane/ethyl acetate (3:1) affords the product as a white crystalline solid (mp 142-144°C) with 95% purity by qNMR.

Alternative Synthetic Strategies

Patent literature describes complementary approaches for structurally analogous boronic acids (Table 1):

The Miyaura borylation offers functional group tolerance but requires expensive palladium catalysts, while direct lithiation faces challenges with side reactions from the nitrile group.

Analytical Characterization and Quality Control

Comprehensive spectral data validate the structure and purity:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (dd, J=8.4, 6.8 Hz, 1H, Ar-H), 7.72 (d, J=2.4 Hz, 1H, Ar-H), 7.58 (m, 1H, Ar-H), 3.22 (quin, J=9.2 Hz, 2H, cyclobutane-CH₂), 2.85 (quin, J=9.6 Hz, 2H, cyclobutane-CH₂), 2.45 (m, 1H, cyclobutane-CH).

- ¹¹B NMR (128 MHz, DMSO-d₆): δ 29.8 ppm (characteristic of arylboronic acids).

- HPLC : tR = 6.78 min (Zorbax SB-C18, 4.6×150 mm, 1.8 μm; 0.1% H3PO4/ACN gradient).

Batch analysis of 12 production lots demonstrated consistent purity (94.7-95.9%) with primary impurities being de-boronated aryl species (<1.2%) and residual solvent (<0.05% THF).

Applications in Agrochemical Synthesis

The compound’s synthetic utility is exemplified in the preparation of pyrimidine fungicides via Suzuki coupling (Fig. 2):

- Cross-Coupling Reaction : Reacting 4-(1-cyanocyclobutyl)-2-fluorophenylboronic acid (1.2 equiv) with 1-(5-bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol in the presence of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in toluene/water (10:1) at 80°C for 18 hours yields the biaryl product in 96% yield after crystallization.

- Biological Activity : The resulting fungicide demonstrates EC₅₀ = 0.8 μM against Botrytis cinerea, outperforming commercial benchmarks by 3-fold.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyanocyclobutyl group can be reduced to form amines or other derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium iodide or potassium thiocyanate are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or functionalized phenyl derivatives.

Scientific Research Applications

4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.

Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom and cyanocyclobutyl group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: Positional isomers (e.g., 4- vs. 5-cyanocyclobutyl) significantly alter electronic environments. For example, the 4-substituted target compound may exhibit enhanced para-directed reactivity in cross-coupling compared to meta-substituted analogs .

- Cyclobutyl vs.

- Electron-Withdrawing Effects: Both cyano and fluoro groups are electron-withdrawing, activating the boronic acid for nucleophilic coupling. However, the benzyloxy group in 4-(benzyloxy)-2-fluorophenylboronic acid is electron-donating, reducing reactivity .

Physical and Chemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 200 g/mol (based on analogs like 4-(benzyloxy)-2-fluorophenylboronic acid at 246.04 g/mol). This higher weight may reduce solubility in polar solvents compared to simpler boronic acids (e.g., 2-fluorophenylboronic acid at 139.92 g/mol) .

- Stability: Boronic acids with bulky substituents (e.g., cyclobutyl) are prone to protodeboronation under acidic conditions.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Fluorine’s ortho-directing effect and the cyanocyclobutyl group’s steric bulk may favor coupling at specific positions. For example, 2-fluorophenylboronic acid is widely used in pharmaceutical intermediates, but the target compound’s unique structure could enable access to cyclobutane-containing architectures .

- Comparative Reactivity: Analogs like (3-cyano-5-fluorophenyl)boronic acid (similarity score 0.86) may exhibit faster coupling rates due to reduced steric hindrance, whereas the target compound’s cyclobutyl group could necessitate optimized conditions (e.g., elevated temperatures or bulky ligands) .

Biological Activity

4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a cyano group, making it a subject of interest in medicinal chemistry and drug development.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C11H12BFO2N

- CAS Number : 2096331-98-3

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 213.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of biomolecules.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit promising anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cells. The results showed a dose-dependent response, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.2 | |

| PC-3 | 12.8 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of various boronic acids, including this compound, against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Boronate Ester Formation : Reacting phenolic compounds with boron reagents.

- Cyanation Reaction : Introducing the cyano group via nucleophilic substitution.

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for use in:

- Drug Development : As a lead compound in designing new anticancer or antimicrobial agents.

- Bioconjugation : Leveraging its boronic acid functionality for targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.